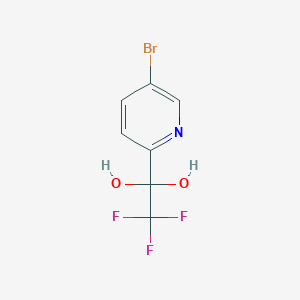
1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethane-1,1-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethane-1,1-diol is an organic compound that features a bromopyridine moiety and a trifluoroethane diol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethane-1,1-diol typically involves the following steps:
Starting Material: The synthesis begins with 5-bromopyridine, which is commercially available or can be synthesized from pyridine through bromination.
Trifluoroethane Diol Introduction: The trifluoroethane diol group can be introduced via a nucleophilic substitution reaction. This involves the reaction of 5-bromopyridine with a trifluoroethanol derivative under basic conditions.
Reaction Conditions: The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature is maintained at a moderate level (e.g., 50-70°C) to ensure the reaction proceeds efficiently.
Industrial Production Methods
Industrial production of this compound may involve continuous flow chemistry techniques to enhance reaction efficiency and scalability. This method allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethane-1,1-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromopyridine moiety to a pyridine derivative.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields pyridine derivatives.
Substitution: Forms various substituted pyridine compounds.
Scientific Research Applications
1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethane-1,1-diol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Materials Science: It is utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethane-1,1-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can engage in π-π stacking interactions with aromatic amino acids in proteins, while the trifluoroethane diol group can form hydrogen bonds with polar residues. These interactions modulate the activity of the target proteins, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Bromopyridin-2-yl)piperidin-3-ol
- 1-(5-Bromopyridin-2-yl)-2-methylpropan-2-ol
- 6-[(5-Bromopyridin-2-yl)iminomethyl]phenol
Uniqueness
1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethane-1,1-diol is unique due to the presence of both a bromopyridine moiety and a trifluoroethane diol group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
823806-42-4 |
|---|---|
Molecular Formula |
C7H5BrF3NO2 |
Molecular Weight |
272.02 g/mol |
IUPAC Name |
1-(5-bromopyridin-2-yl)-2,2,2-trifluoroethane-1,1-diol |
InChI |
InChI=1S/C7H5BrF3NO2/c8-4-1-2-5(12-3-4)6(13,14)7(9,10)11/h1-3,13-14H |
InChI Key |
ASEUKVVZAWQBOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Br)C(C(F)(F)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


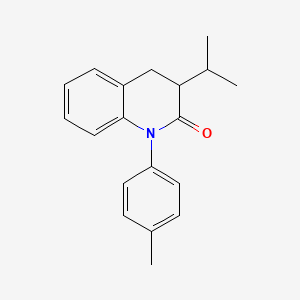
![6-Cyclohexyl-3,5-dimethyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione](/img/structure/B14206362.png)
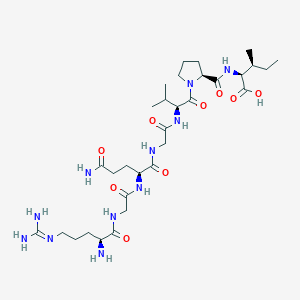
![2,3-Bis(4-methoxyphenyl)-1,3a-dihydropyrazolo[1,5-a]pyrimidin-6-ol](/img/structure/B14206373.png)

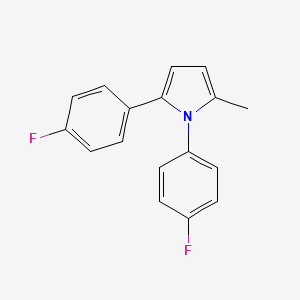
![N-Methyl-N'-[3-(methylamino)-1,2,4-thiadiazol-5-yl]thiourea](/img/structure/B14206401.png)
![2,5-Cyclohexadien-1-one, 2,6-bis[(dimethylamino)methyl]-4-nitroso-](/img/structure/B14206406.png)
![1H-Indole, 2-(4-fluorophenyl)-3-[(4-phenyl-1-piperidinyl)methyl]-](/img/structure/B14206407.png)
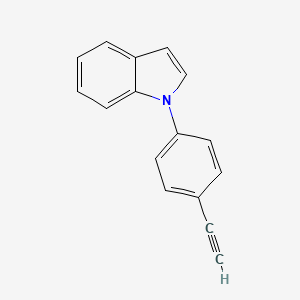
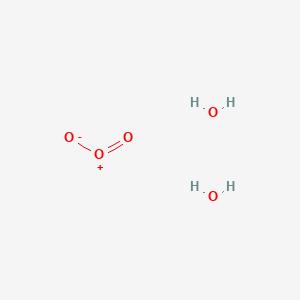
![N,N,N-Trimethyl-2-{[(pyridin-3-yl)acetyl]oxy}ethan-1-aminium](/img/structure/B14206429.png)
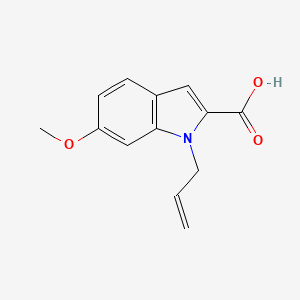
![4-[(7-Bromo-1-oxoisoquinolin-2(1H)-yl)methyl]benzoic acid](/img/structure/B14206440.png)
